6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine
Description
Properties
IUPAC Name |
4-methoxy-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-23-11-21-15-16(23)19-10-20-17(15)24-6-8-25(9-7-24)18-22-14-12(26-2)4-3-5-13(14)27-18/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBZDGPRGQDMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxy-substituted aldehydes under acidic conditions to form the benzothiazole ring.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to introduce the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound’s derivatives are explored for use in materials science and as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.
Pathways Involved: It modulates pathways involved in cell proliferation, apoptosis, and differentiation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Key Structural Features :
- Purine Core: The 9-methyl-9H-purine base provides a planar aromatic system that facilitates interactions with biological targets (e.g., adenosine receptors, kinases).
- Piperazine Linker : The piperazin-1-yl group at position 6 enhances solubility and serves as a flexible spacer for substituent diversity.
Substituent Variations on the Piperazine Ring
The pharmacological and physicochemical properties of 6-piperazin-1-yl-purines are highly dependent on substituents attached to the piperazine nitrogen. Below is a comparative analysis of analogs from the evidence:
Table 1: Substituent Effects on Piperazine-Modified Purines
Notes:
- The target compound’s 4-methoxy-benzothiazole group is distinct from sulfonyl, acyl, or aryl substituents in analogs.
- Chlorophenyl-substituted analogs (e.g., compounds 16, 17) exhibit high purity (>95% HPLC) and stability, suggesting that electron-withdrawing groups optimize synthetic yields and pharmacokinetics .
N-9 Substitution Effects
The N-9 position of purine derivatives significantly impacts biological activity:
Table 2: N-9 Substitution Patterns
Key Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
